molecular formula C25H39NO7 B560007 Acetylvirescenine CAS No. 71609-79-5

Acetylvirescenine

Cat. No. B560007
CAS RN: 71609-79-5
M. Wt: 465.587
InChI Key: QAFUNFQLCIKXQS-XKVAZESUSA-N
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Description

Acetylvirescenine is a natural product found in Aconitum napellus . It has a molecular formula of C25H39NO7 . The IUPAC name for Acetylvirescenine is [(1S,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R)-11-Ethyl-8,9,16-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate .


Molecular Structure Analysis

The molecular weight of Acetylvirescenine is 465.6 g/mol . The exact mass is 465.27265258 g/mol . The structure of Acetylvirescenine includes several functional groups and rings, which contribute to its complex structure .


Physical And Chemical Properties Analysis

Acetylvirescenine has several computed properties. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 8 . It also has a Rotatable Bond Count of 6 . The Topological Polar Surface Area is 109 Ų . The XLogP3-AA is -0.1 .

Scientific Research Applications

  • Epigenetic Regulation : Acetylvirescenine may be involved in lysine acetylation, a key mechanism in regulating chromatin structure. Aberrant acetylation levels have been linked to the development of several diseases. Acetyl-lysine modifications create docking sites for bromodomains on proteins, playing a role in the acetylation-dependent assembly of transcriptional regulator complexes. This is crucial for initiating transcriptional programs leading to phenotypic changes, with potential applications in drug discovery for oncology, inflammation, and viral infections (Filippakopoulos & Knapp, 2014).

  • Pharmaceutical Drug Production : Acetylvirescenine might be involved in the production of N-Acetyl-d-neuraminic acid (Neu5Ac), a precursor for pharmaceutical drugs like zanamivir, used in treating and preventing influenza virus infections. This highlights its potential application in efficient biocatalysis processes for drug synthesis (Zhang et al., 2010).

  • Cellular Function Regulation : The role of acetylation in cellular function regulation is significant, as it targets protein complexes and co-regulates major cellular functions. Lysine acetylation is a reversible posttranslational modification playing a key role in regulating gene expression. It targets large macromolecular complexes involved in various cellular processes like chromatin remodeling, cell cycle, splicing, and actin nucleation, indicating the broad regulatory scope of lysine acetylation, potentially influenced by acetylvirescenine (Choudhary et al., 2009).

  • Metabolic Stress in Cancer Cells : In the context of cancer, acetylvirescenine might play a role in metabolic processes. For instance, acetyl-CoA synthetase 2 (ACSS2) promotes acetate utilization and maintains cancer cell growth under metabolic stress. This highlights the importance of acetate consumption in lipid biomass production within the tumor microenvironment, where acetylvirescenine might have a role (Schug et al., 2015).

  • Neurological Applications : Acetylvirescenine may have implications in neurology, as acetyl-CoA influences the acetylation profile of several proteins, including histones, controlling key cellular processes like energy metabolism, mitosis, and autophagy, both directly and via the epigenetic regulation of gene expression (Pietrocola et al., 2015).

  • Pharmacological Discovery : The identification of diterpenoid alkaloids such as 14-acetylvirescenine from natural sources like Delphinium uncinatum suggests the potential of acetylvirescenine in pharmacological discovery and drug development (Ulubelen et al., 1998).

properties

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R)-11-ethyl-8,9,16-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39NO7/c1-5-26-11-22(12-31-3)7-6-18(28)25-15-8-14-16(32-4)9-23(29,19(15)20(14)33-13(2)27)24(30,21(25)26)10-17(22)25/h14-21,28-30H,5-12H2,1-4H3/t14-,15-,16+,17-,18+,19-,20+,21-,22+,23-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFUNFQLCIKXQS-XKVAZESUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)O)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylvirescenine

Citations

For This Compound
35
Citations
SW Pelletier, V AP - 1979 - pascal-francis.inist.fr
… VIRESCENINE AND 14-ACETYLVIRESCENINE … VIRESCENINE AND 14-ACETYLVIRESCENINE …
Number of citations: 32 pascal-francis.inist.fr
SW Pelletier, S Bhandaru, HK Desai… - Journal of Natural …, 1992 - ACS Publications
… A comparison of the 13C-nmr data of 1 and that reported for 14-acetylvirescenine [11] (Table 1) reveals that the chemical shift ofC-15 in 1 appears at a higher field (28.9 ppm) than that …
Number of citations: 13 pubs.acs.org
ZM Vaisov, MS Yunusov - Chemistry of Natural Compounds, 1986 - Springer
From the eplgeal part of Delphinium confusum M. Pop., collected in the flowering period in the upper reaches of the R. Talas, in addition to the condelphine isolated previously [I], we …
Number of citations: 6 link.springer.com
A Ulubelen, M Arfan, U Sönmez, AH Meriçli, F Meriçli - Phytochemistry, 1998 - Elsevier
… By spectral data ( 1 H and 13 C NMR) the known compounds were established as 14-acetylperegrine, 14-acetylvirescenine, condelphine and delbrusine. The structure of the new …
Number of citations: 20 www.sciencedirect.com
P Chongsheng, W Jianzhong, J Xixian… - … Product Research and …, 2000 - europepmc.org
Eight known norditerpenoid alkaloids and one diterpenoid alkaloid were isolated from the mother liquid after seperating lappaconitine from the roots of Aconitum sinomontamum Nakai. …
Number of citations: 20 europepmc.org
A Ulubelen, AH Meriçli, F Meriçli… - Phytotherapy …, 2001 - Wiley Online Library
Diterpenoid and norditerpenoid alkaloids were tested against Tribolium casteneum (Herbst.) in order to assess their repellent activity. Of 29 tested alkaloids, 21 compounds showed …
Number of citations: 69 onlinelibrary.wiley.com
S Ahmad, N Gul, M Ahmad, M Almehmadi, A Shafie… - Fitoterapia, 2022 - Elsevier
The main objective of our present research work was to explore molecular insight for potentially active new acetylcholinesterase inhibitor from the aerial parts of Delphinium uncinatum. …
Number of citations: 1 www.sciencedirect.com
A Ulubelen, U Kolak - Innovations in Chemical Biology, 2009 - Springer
Recently, we have investigated Aconitum cochleare Woroschin and obtained three new alkaloids cochleareine, acoleareine from the aerial parts of the plant and cochleareinine from …
Number of citations: 4 link.springer.com
H Rehman, W Ali, M Ali, NZ Khan, M Aasim, AA Khan… - PLoS …, 2023 - journals.plos.org
Green synthesis of nanoparticles is becoming a method of choice for biological research due to its environmentally benign outcomes, stability and ease of synthesis. In this study, silver …
Number of citations: 4 journals.plos.org
JD Olsen, GD Manners - Toxicants of plant origin, 1989 - books.google.com
General knowledge of the toxicology of diterpenoid alkaloids in larkspur is of interest and applicable for a broad range of scientific, livestock production, and land-resource management …
Number of citations: 28 books.google.com

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